Cas no 721-63-1 (ethyl 2-[4-(trifluoromethyl)phenyl]acetate)

ethyl 2-[4-(trifluoromethyl)phenyl]acetate structure
721-63-1 structure
Product Name:ethyl 2-[4-(trifluoromethyl)phenyl]acetate
Numero CAS:721-63-1
MF:C11H11F3O2
MW:232.199054002762
MDL:MFCD07779351
CID:548005
PubChem ID:14134124
Update Time:2025-06-13

ethyl 2-[4-(trifluoromethyl)phenyl]acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
    • (4-Trifluoromethyl-phenyl)-acetic acid ethyl ester
    • 4-(Trifluoromethyl)benzeneaceticacidethylester
    • 4-(Trifluoromethyl)phenyl butyrate
    • Benzeneacetic acid,4-(trifluoromethyl)-, ethyl ester
    • ethyl 2-[4-(trifluoromethyl)phenyl]acetate
    • ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE
    • ethyl 4-(trifluoromethyl)phenylacetate
    • 4-(Trifluoromethyl)benzeneacetic acid ethyl ester
    • Ethyl [4-(trifluoromethyl)phenyl]acetate
    • 4-(Trifluoromethyl)phenylacetic Acid Ethyl Ester
    • Benzeneacetic acid, 4-(trifluoromethyl)-, ethyl ester
    • ethyl4-(trifluoromethyl)phenylacetate
    • DTXSID40556379
    • 4-trifluoromethylphenyl-acetic acid ethyl ester
    • 721-63-1
    • ethyl (4-trifluoromethyl-phenyl)acetate
    • CS-W012938
    • DS-0493
    • E1152
    • SY043350
    • J-520944
    • A9405
    • SCHEMBL1045007
    • FT-0632875
    • AKOS005257426
    • CL8807
    • AM83987
    • Benzeneacetic acid,4-(trifluoromethyl)-,ethyl ester
    • ethyl 4-trifluoromethylphenylacetate
    • MFCD07779351
    • STL553852
    • BBL100285
    • DB-007489
    • MDL: MFCD07779351
    • Inchi: 1S/C11H11F3O2/c1-2-16-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3
    • Chiave InChI: BDVKGYOFECBKDX-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=CC(=CC=1)CC(=O)OCC)(F)F

Proprietà calcolate

  • Massa esatta: 232.07100
  • Massa monoisotopica: 232.07111408g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 230
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 26.3

Proprietà sperimentali

  • Densità: 1.207
  • Punto di ebollizione: 239.6℃ at 760 mmHg
  • Punto di infiammabilità: 73.897°C
  • Indice di rifrazione: 1.452
  • PSA: 26.30000
  • LogP: 2.81100

ethyl 2-[4-(trifluoromethyl)phenyl]acetate Informazioni sulla sicurezza

  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38

ethyl 2-[4-(trifluoromethyl)phenyl]acetate Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

ethyl 2-[4-(trifluoromethyl)phenyl]acetate Prezzodi più >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Chemenu
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ethyl 2-[4-(trifluoromethyl)phenyl]acetate Letteratura correlata

  • 1. Reaction of elemental sulphur with bis(pentamethylcyclopentadienyl)vanadium derivatives: disulphido and μ-sulphido complexes. Crystal structures of [V(η-C5Me5)2(S2)] and [V2(η-C5Me5)2Cl2(μ-S)2]
    Carlo Floriani,Sandro Gambarotta,Angiola Chiesi-Villa,Carlo Guastini J. Chem. Soc. Dalton Trans. 1987 2099
  • 2. Some sterically hindered lithium alkylbromo- and alkylchloro-magnesates, -cadmates, and -manganates. Crystal and molecular structures of [Li(thf)2(μ-Br)2Mg{C(SiMe3)3}(thf)], [Li(thf)4][{Cd[C(SiMe3)3]}3(μ-Br)3(μ3-Br)]·0.5C6H12, [{Li(thf)}3(μ3-Br)3(μ3-OSiMe3)Cd{C(SiMe3)3}], and [Li(thf)4][{Mn[C(SiMe3)3]}3(μ-Cl)4(thf)](thf = tetrahydrofuran)
    Nabeel H. Buttrus,Colin Eaborn,Mohamed N. A. El-Kheli,Peter B. Hitchcock,J. David Smith,Alice C. Sullivan,Kayumars Tavakkoli J. Chem. Soc. Dalton Trans. 1988 381
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